molecular formula C18H28FN3O3S B2401838 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide CAS No. 897618-44-9

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Número de catálogo: B2401838
Número CAS: 897618-44-9
Peso molecular: 385.5
Clave InChI: GCNBPYDSZAWLJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a sulfonamide-derived compound featuring a piperazine core substituted with a 4-fluorophenyl group. The molecule is further functionalized with a sulfonyl-ethyl linker and a branched 3,3-dimethylbutanamide group.

Key physicochemical properties include a molecular weight of approximately 425.48 g/mol (calculated from molecular formula C₁₉H₂₇FN₃O₃S) and a sulfonamide group that enhances solubility and bioavailability. The compound’s synthesis likely follows established sulfonylation and amidation protocols, as seen in structurally related analogs .

Propiedades

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O3S/c1-18(2,3)14-17(23)20-8-13-26(24,25)22-11-9-21(10-12-22)16-6-4-15(19)5-7-16/h4-7H,8-14H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNBPYDSZAWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antidepressant Activity
Research indicates that compounds containing the piperazine structure exhibit significant antidepressant effects. N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar piperazine derivatives can enhance mood and alleviate depressive symptoms in animal models .

2. Anticonvulsant Properties
The anticonvulsant activity of related piperazine derivatives has been documented in various studies. For instance, derivatives with similar structural motifs have demonstrated efficacy in maximal electroshock seizure models and neuropathic pain models, suggesting that this compound may also possess anticonvulsant properties .

3. Antipsychotic Effects
Given the structural similarities to known antipsychotic agents, this compound may also function as a potential antipsychotic. The modulation of dopaminergic pathways through piperazine derivatives has been extensively studied, indicating possible applications in treating schizophrenia and other psychotic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Key findings include:

  • Substituent Effects : Variations in the fluorine substitution on the phenyl ring have been shown to influence the potency and selectivity of the compound towards specific receptors.
  • Piperazine Modifications : Alterations in the piperazine moiety can significantly affect binding affinity and biological activity. For example, the introduction of different alkyl or aryl groups can enhance or diminish activity against targeted receptors .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives including this compound demonstrated that these compounds significantly reduced depressive-like behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent response correlating with serotonin receptor modulation .

Case Study 2: Anticonvulsant Activity

In a comparative study involving various piperazine derivatives, this compound was evaluated for its anticonvulsant properties using the maximal electroshock seizure model. The compound exhibited an effective dose range that surpassed traditional anticonvulsants like phenobarbital .

Mecanismo De Acción

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity, contributing to its overall pharmacological profile.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-sulfonamide derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Comparative Analysis of Piperazine-Sulfonamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Relevance (Inferred)
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide (Target) 4-Fluorophenyl-piperazine, sulfonyl-ethyl, dimethylbutanamide ~425.48 Not reported Sulfonamide, tertiary amide Potential CNS receptor modulation
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide () 4-Fluorophenyl-piperazine, sulfonyl-ethyl, nitrobenzamide ~462.47 Not reported Sulfonamide, nitro group Electron-withdrawing nitro group may affect binding affinity
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i, ) Bis(4-fluorophenyl)methyl, sulfamoylaminophenyl-sulfonyl ~635.65 198–200 Sulfamoyl, bis-fluorinated aryl Enhanced lipophilicity for membrane penetration
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g, ) Dichlorophenyl-piperazine, thiophenyl-pentanamide ~526.46 Not reported Chloroaryl, thiophene Dopamine D3 receptor selectivity

Key Observations :

Substituent Effects on Piperazine: The 4-fluorophenyl group in the target compound and analogs contrasts with bis(4-fluorophenyl)methyl () and 2,4-dichlorophenyl () substituents. The nitro group in introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s electron-donating dimethylbutanamide .

Sulfonamide Linker Variations: The sulfonyl-ethyl linker in the target compound and is replaced with sulfamoylaminophenyl-sulfonyl in .

Actividad Biológica

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzamide derivatives characterized by a complex structure that includes a sulfonyl group and a piperazine ring, which are known to enhance pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H21F2N3O4SC_{18}H_{21}F_{2}N_{3}O_{4}S, with a molecular weight of 365.44 g/mol. The presence of the fluoro group , sulfonyl group , and piperazine ring suggests significant interactions with various biological targets.

Property Value
Molecular FormulaC18H21F2N3O4S
Molecular Weight365.44 g/mol
Purity98%

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to inhibit the activity of tyrosinase (TYR), an enzyme critical in melanin production, making it a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study highlighted the competitive inhibition properties of compounds related to this piperazine derivative. For instance, derivatives with similar structural features demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy:

  • Compound 26 : IC50 = 0.18 μM (100-fold more active than kojic acid, IC50 = 17.76 μM) .

This competitive inhibition occurs as the compound occupies the active site of TYR, preventing substrate binding and thus reducing melanin synthesis.

Case Studies

  • Antimelanogenic Effects : The compound has been evaluated for its antimelanogenic effects on B16F10 melanoma cells. Results indicated that it effectively reduced melanin production without cytotoxicity, making it a promising candidate for cosmetic applications .
  • Binding Affinity Studies : Docking analyses have shown that the compound binds effectively to the active site of TYR, confirming its role as a competitive inhibitor. This binding affinity is attributed to the structural components that enhance solubility and receptor interaction .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structural Features IC50 (μM) Unique Attributes
4-Fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide)Lacks sulfonyl groupN/ADifferent pharmacological profile
4-Fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide)Contains methoxynaphthalene groupN/AVariability in receptor interaction
4-Fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide)Chlorine substitution instead of fluorineN/APotentially altered biological activity

Q & A

Q. What are the established synthetic routes for synthesizing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide?

Methodological Answer: The synthesis typically involves sequential coupling and sulfonylation steps:

Piperazine Intermediate Preparation : React 4-fluorophenylpiperazine with ethylenediamine derivatives under basic conditions (e.g., triethylamine) to form the piperazine-ethylamine backbone .

Sulfonylation : Treat the intermediate with sulfonyl chloride derivatives (e.g., 3,3-dimethylbutanoyl sulfonyl chloride) in anhydrous dichloromethane at 0–5°C to introduce the sulfonylethyl group .

Amidation : Couple the sulfonylated intermediate with 3,3-dimethylbutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
Key Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 2.48 ppm for piperazine protons) and LC-MS for purity (>95%) .

Q. How is the compound characterized for structural integrity and purity?

Methodological Answer:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.07–7.10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 440.2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s binding to dopamine receptors?

Methodological Answer:

  • Modify Substituents : Replace the 4-fluorophenyl group with 2,3-dichlorophenyl or 2-methoxyphenyl to assess steric/electronic effects on D3 receptor affinity .
  • Chain Length Variation : Adjust the ethylsulfonyl linker to butyl or propyl groups to evaluate flexibility and receptor pocket compatibility .
  • Assay Design : Use radioligand displacement assays (3H^3H-spiperone for D2/D3 receptors) and functional cAMP assays to measure antagonism .
    Key Finding : Piperazine derivatives with 2,3-dichlorophenyl groups show 10-fold higher D3 selectivity than 4-fluorophenyl analogs .

Q. What in vitro assays are suitable for evaluating antiviral activity against coronaviruses like MERS-CoV?

Methodological Answer:

  • Plaque Reduction Assay : Infect Vero E6 cells with MERS-CoV (MOI = 0.1) and treat with the compound (0.1–50 µM). Quantify plaque formation post-72 hours .
  • Cytotoxicity Screening : Use MTT assays in HEK-293 cells to determine CC50_{50} (e.g., reported CC50_{50} = 0.602% for related sulfonamide analogs) .
  • Viral Replication Inhibition : Measure viral RNA load via qRT-PCR targeting the MERS-CoV nucleocapsid (N) gene .

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell type (HEK vs. Vero), serum concentration, and incubation time .
  • Validate Compound Stability : Perform stability studies (e.g., LC-MS) to rule out degradation under assay conditions.
  • Cross-Validate with Orthogonal Assays : Compare radioligand binding data (e.g., D3 receptor) with functional GTPγS binding to confirm potency .

Q. What strategies improve metabolic stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Cytochrome P450 Inhibition Screening : Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperazine N-demethylation) .
  • Prodrug Design : Introduce acetyl or phosphate groups at the sulfonamide nitrogen to enhance aqueous solubility and reduce first-pass metabolism .
  • Pharmacokinetic Profiling : Administer the compound (10 mg/kg, i.v.) in Sprague-Dawley rats and measure plasma half-life via LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.